molecular formula C7H12O7 B1208169 4-O-Methylglucuronic acid CAS No. 2463-49-2

4-O-Methylglucuronic acid

Cat. No. B1208169
CAS RN: 2463-49-2
M. Wt: 208.17 g/mol
InChI Key: QGGOCWIJGWDKHC-FSIIMWSLSA-N
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Description

4-O-Methyl-D-glucuronic acid, also known as 4-O-methylglucuronic acid, is a compound with the molecular formula C7H12O7 . It is a derivative of glucuronic acid, where the hydroxyl group at the 4th position is methylated . It is a white crystalline powder that is soluble in water .


Synthesis Analysis

The synthesis of 4-O-Methylglucuronic acid involves various chemical transformations. For instance, it can be produced from glucuronoxylans, which are a comparatively underused fraction of wood and agricultural biorefineries . The enzymatic pathway combines a GH115 α-glucuronidase from Amphibacillus xylanus and an AA7 gluco-oligosaccharide oxidase from Sarocladium strictum to produce this bio-based chemical from glucuronoxylan .


Molecular Structure Analysis

The molecular structure of 4-O-Methylglucuronic acid is characterized by its molecular formula C7H12O7 . It has an average mass of 208.166 Da and a monoisotopic mass of 208.058304 Da .


Chemical Reactions Analysis

4-O-Methylglucuronic acid can undergo various chemical reactions. For example, it can undergo esterification and ketone-alcohol isomerization . During the pulping process, native 4-O-methylglucuronic acid side groups are removed, resulting in a linearized xylan structure .


Physical And Chemical Properties Analysis

4-O-Methylglucuronic acid is a white crystalline powder that is soluble in water . It is a weakly acidic compound . It is also hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

1. Distribution in Xylans from Various Hardwoods

Research by Jacobs, Larsson, and Dahlman (2001) highlights the distribution of 4-O-methylglucuronic acid in xylans from various species of soft- and hardwood. Using MALDI mass spectrometry, they found that in softwood xylans, 4-O-methylglucuronic acid residues were regularly distributed on every seventh or eighth xylose residue, while in hardwood xylans, these residues were distributed irregularly (Jacobs, Larsson, & Dahlman, 2001).

2. Thermal Decomposition Mechanism

Wu, Liu, and Li (2019) investigated the thermal decomposition pathways of O-acetyl-4-O-methylglucurono-xylan, a model compound due to its abundance of O-acetyl and 4-O-methylglucuronic acid groups. Their study, using density functional theory and transition state theory, revealed that the most energetically favored reaction was the cleavage of the 4-O-methylglucuronic acid unit (Wu, Liu, & Li, 2019).

3. Behavior in Eucalyptus Xylans

Magaton, Silva, Colodette, Piló‐Veloso, and Milagres (2013) examined 4-O-methylglucuronoxylans isolated from different Eucalyptus species. They noted variations in the content of 4-O-methylglucuronic acid between species and its influence on kraft pulp properties, indicating a direct relation to pulp yield and quality (Magaton et al., 2013).

4. Immunomodulatory Activity

Ebringerová, Kardošová, Hromádková, Malovíková, and Hríbalová (2002) explored the immunomodulatory activity of acidic xylans, particularly focusing on the influence of 4-O-methylglucuronic acid side chains. They found that the uronic acid content and distribution pattern significantly impacted the expression of immunomodulatory activity (Ebringerová et al., 2002).

5. Synthesis of Clickable Xylo-oligosaccharide Monomers

MacCormick, Vuong, and Master (2018) developed a chemo-enzymatic pathway to transform 4-O-methylglucuronic acid-containing xylo-oligosaccharides into clickable monomers. This process enables the formation of unique polytriazoles, demonstrating the potential of 4-O-methylglucuronic acid in polymer synthesis (MacCormick, Vuong, & Master, 2018).

Future Directions

The potential of 4-O-Methylglucuronic acid in industrial applications is being explored. It could potentially be produced from glucuronoxylans, which are a comparatively underused fraction of wood and agricultural biorefineries . This knowledge provides new opportunities to selectively manipulate polysaccharide O-methylation and extends the portfolio of structural targets that can be modified either alone or in combination to modulate biopolymer interactions in the plant cell wall .

properties

IUPAC Name

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGOCWIJGWDKHC-FSIIMWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(C=O)O)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947556
Record name 4-O-Methylhexuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Methylglucuronic acid

CAS RN

4120-73-4, 2463-49-2
Record name 4-O-Methyl-D-glucuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4120-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methylglucuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-Methylhexuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,360
Citations
SL Chong, S Koutaniemi, L Virkki, H Pynnönen… - Carbohydrate …, 2013 - Elsevier
… The 4-O-methylglucuronic acid (meGlcA) content was determined using linear equations created from purified meGlcA (a) and commercial glucuronic acid (GlcA; b, c, d, and e). …
Number of citations: 31 www.sciencedirect.com
T Hori, M Sugita, S Ando, K Tsukada, K Shiota… - Journal of Biological …, 1983 - Elsevier
… The acidic glycolipid is unique in containing 4-O-methylglucuronic acid as well as an internally located fucose. Palmitic acid, stearic acid, and C18-sphingosine are the major aliphatic …
Number of citations: 62 www.sciencedirect.com
WM Rutherford, WE Dick Jr, JF Cavins… - Biochemistry, 1986 - ACS Publications
Isolation and characterization of a soybean lectin having 4-O-methylglucuronic acid … is the charge-bearing 4-O-methylglucuronic acid residue. Broadening of the elution peak in Figure 1 …
Number of citations: 24 pubs.acs.org
G Sixta, W Herok, C Gruber, HK Weber, H Sixta… - Lenzinger …, 2009 - researchgate.net
4-O-Methyl glucuronic acid is an important constituent of hardwood xylans, and undergoes various chemical transformations upon cooking and bleaching processes, eg leading to the …
Number of citations: 4 www.researchgate.net
H Kauss - Phytochemistry, 1969 - Elsevier
… This indicates that the products of the transfer reaction consist mainly of polysaccharides in which 4-O-methylglucuronic acid is linked to galactose, presumably …
Number of citations: 10 www.sciencedirect.com
M SUGITA, T INOUE, O ITASAKA… - The Journal of …, 1984 - jstage.jst.go.jp
MATERIALS AND METHODS Materials-The preparation of spermatozoa of H. schlegelii and other species was essentially the same as described in the previous work (9). Lipids‡ U,‡ V…
Number of citations: 31 www.jstage.jst.go.jp
L Löwendahl, G Petersson, O Samuelson - Carbohydrate Research, 1975 - Elsevier
… By analo,q, 4-O-methylglucuronic acid can be regarded as a model for (l-4)-linked hexuronic acids in polysaccharides, with respect to degradation from the reducing end. A test was …
Number of citations: 16 www.sciencedirect.com
A Bazus, L Rigal, T Fontaine, B Fournet… - Biosci. Biotech …, 1992 - researchgate.net
Glucuronoxylans are {Jl A-linked polymers of D-xylose with D-glucuronic acid (or its 4-0-methyl ether) side chains. The presence of GleUA or 4-0-Me-GleUA limits the hydrolysis of …
Number of citations: 6 www.researchgate.net
S Sakamoto, K Yoshida, S Sugihara… - Plant Biotechnology, 2015 - jstage.jst.go.jp
Plant cell walls are an important dietary source for livestock, and could be an enormous resource for production of next-generation bioethanol and more valuable materials. Because …
Number of citations: 19 www.jstage.jst.go.jp
AA Shatalov, DV Evtuguin, CP Neto - Carbohydrate Research, 1999 - Elsevier
… acid (present as 4-O-methylglucuronic acid, as suggested from … mainly xylose, 4-O-methylglucuronic acid and galactose … of xylose, 4-O-methylglucuronic acid and galactose with a molar …
Number of citations: 154 www.sciencedirect.com

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